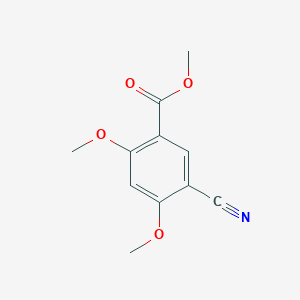

Methyl 5-cyano-2,4-dimethoxybenzoate

Description

Contextualization within Aromatic Ester and Nitrile Chemistry Research

Methyl 5-cyano-2,4-dimethoxybenzoate is functionally defined by its key chemical groups: an aromatic methyl ester and a benzonitrile (B105546).

Aromatic Ester Chemistry: The methyl benzoate (B1203000) portion of the molecule is a classic example of an aromatic ester. Aromatic esters are common in organic chemistry, known for their relative stability and characteristic reactions. The ester group is an electron-withdrawing group that can influence the reactivity of the aromatic ring. It can undergo reactions such as hydrolysis to form the corresponding carboxylic acid or reduction to a primary alcohol. The presence of two electron-donating methoxy (B1213986) groups on the ring further modifies its electronic properties, typically making the ring more susceptible to electrophilic substitution.

Nitrile Chemistry: The cyano (-C≡N) group classifies the compound as a nitrile, specifically a benzonitrile derivative. The nitrile group is exceptionally versatile in organic synthesis. It is strongly electron-withdrawing and can be converted into several other functional groups, including amines, carboxylic acids, amides, and ketones. Substituted benzonitriles are foundational materials in the synthesis of pharmaceuticals, agrochemicals, and dyes. The synthesis of benzonitriles often involves methods like the dehydration of benzaldoximes or the displacement of halides.

The combination of these functional groups on a single aromatic scaffold creates a molecule with a complex reactivity profile, where the interplay between electron-donating (methoxy) and electron-withdrawing (cyano, ester) groups dictates its chemical behavior.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Paradigms

While direct research on Methyl 5-cyano-2,4-dimethoxybenzoate is not documented in available literature, its structural motifs are prevalent in modern chemical research.

Organic Synthesis: Polysubstituted aromatic rings are crucial building blocks. The distinct functional groups of this molecule allow for selective, stepwise reactions. For instance, the nitrile could be hydrolyzed without affecting the ester under specific conditions, or vice-versa, enabling the creation of multifunctional derivatives. This type of molecule could serve as a key intermediate in multi-step syntheses of complex target molecules.

Medicinal Chemistry: The benzonitrile structural unit is present in numerous biologically active compounds. Compounds containing this moiety have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and anti-asthma agents. Similarly, substituted benzoates are components of various pharmaceuticals. The specific substitution pattern of Methyl 5-cyano-2,4-dimethoxybenzoate could be explored in drug discovery programs to synthesize novel compounds for biological screening. Multicomponent reactions are often employed in medicinal chemistry to rapidly generate libraries of complex molecules, and versatile building blocks like this are valuable in such processes.

Overview of Key Research Domains for Methyl 5-cyano-2,4-dimethoxybenzoate

Specific research domains for Methyl 5-cyano-2,4-dimethoxybenzoate have not been established due to a lack of published studies. However, based on its structure, potential areas of investigation could include:

Intermediate for Heterocyclic Synthesis: The nitrile and ester groups are suitably positioned to potentially participate in cyclization reactions to form complex heterocyclic systems, which are of high interest in medicinal chemistry.

Materials Science: Benzonitrile derivatives are sometimes used in the development of materials with specific electronic or photophysical properties, such as liquid crystals or compounds exhibiting thermally activated delayed fluorescence (TADF).

Agrochemical Research: The study of substituted benzonitriles for their potential phytotoxic or insecticidal properties is an established field of research.

Compound Information Tables

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

methyl 5-cyano-2,4-dimethoxybenzoate |

InChI |

InChI=1S/C11H11NO4/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-5H,1-3H3 |

InChI Key |

XEXHDVYPVHNHTN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)C(=O)OC)OC |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Studies of Methyl 5 Cyano 2,4 Dimethoxybenzoate

Investigation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of EAS reactions on Methyl 5-cyano-2,4-dimethoxybenzoate are dictated by the combined electronic effects of its substituents.

The two methoxy (B1213986) groups at positions 2 and 4 are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. lkouniv.ac.inuci.edu Conversely, the cyano and methyl ester groups at positions 5 and 1, respectively, are deactivating groups and meta-directors because they withdraw electron density from the ring. lkouniv.ac.in

In the case of Methyl 5-cyano-2,4-dimethoxybenzoate, the powerful activating and ortho-, para-directing influence of the methoxy groups dominates over the deactivating effects of the cyano and ester groups. lkouniv.ac.in Therefore, incoming electrophiles are directed to the positions ortho and para to the methoxy groups. The position para to the 2-methoxy group is already occupied by the cyano group, and the position para to the 4-methoxy group is occupied by the methyl ester. The positions ortho to the methoxy groups are at C3 and C6.

The probable sites for electrophilic attack are therefore the C3 and C6 positions. The steric hindrance from the adjacent methoxy and ester groups at C2 and C1 might slightly disfavor substitution at C6. Thus, electrophilic substitution is most likely to occur at the C3 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Methyl 5-cyano-2,4-dimethoxybenzoate

| Position | Activating/Deactivating Groups Directing | Predicted Outcome |

| C3 | Ortho to 2-OCH₃ and 4-OCH₃ | Major product |

| C6 | Ortho to 2-OCH₃ | Minor product (due to steric hindrance) |

Detailed mechanistic studies would involve computational analysis of the stability of the Wheland intermediates (arenium ions) formed upon electrophilic attack at each possible position. The intermediate with the most resonance stabilization would correspond to the major product.

Nucleophilic Displacement Pathways Involving the Cyano Group

The cyano group on an aromatic ring is generally resistant to nucleophilic displacement. However, under forcing conditions or with appropriate activation, it can be a leaving group. In Methyl 5-cyano-2,4-dimethoxybenzoate, the presence of electron-donating methoxy groups would further decrease the electrophilicity of the carbon atom attached to the cyano group, making direct nucleophilic aromatic substitution (SNAr) challenging.

For an SNAr reaction to occur, there typically needs to be a strong electron-withdrawing group ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex intermediate. In this molecule, the methoxy groups are electron-donating, which would destabilize such an intermediate.

However, a related reaction to consider is the von Richter reaction, where a cyano group is displaced by a nucleophile, often with accompanying rearrangement. While not a direct displacement, it represents a pathway for the transformation of the cyano group.

Another potential pathway for nucleophilic displacement could involve a transition-metal-catalyzed process. For instance, palladium-catalyzed cyanation and decyanation reactions are known, which proceed through oxidative addition and reductive elimination steps.

Ester Hydrolysis and Transesterification Reaction Mechanisms

The methyl ester group of Methyl 5-cyano-2,4-dimethoxybenzoate can undergo hydrolysis to the corresponding carboxylic acid or transesterification to a different ester. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

Ester Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) yield the carboxylic acid. uomustansiriyah.edu.iq

Under basic conditions (saponification), a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of a methoxide (B1231860) ion, which is a stronger base than the hydroxide ion, is followed by an acid-base reaction between the carboxylic acid and the methoxide ion to form the carboxylate salt. Acidification in a separate workup step is required to obtain the free carboxylic acid. The rate of alkaline hydrolysis of methyl benzoates is influenced by the substituents on the aromatic ring. zenodo.org

Transesterification:

Transesterification involves the conversion of one ester to another by reaction with an alcohol. ucla.edumasterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com The mechanism is analogous to that of ester hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is often used. ucla.edumasterorganicchemistry.com

Table 2: General Conditions for Ester Hydrolysis and Transesterification

| Reaction | Catalyst | Reagent | Key Intermediate |

| Acid-catalyzed Hydrolysis | H⁺ (e.g., H₂SO₄) | Water | Protonated tetrahedral intermediate |

| Base-promoted Hydrolysis | OH⁻ (e.g., NaOH) | Water | Tetrahedral intermediate |

| Acid-catalyzed Transesterification | H⁺ (e.g., H₂SO₄) | Alcohol (R'OH) | Protonated tetrahedral intermediate |

| Base-catalyzed Transesterification | RO⁻ (e.g., NaOR') | Alcohol (R'OH) | Tetrahedral intermediate |

Mechanistic Insights from Aryne Chemistry in Dimethoxybenzene Systems

Arynes are highly reactive intermediates that can be generated from appropriately substituted aromatic compounds. wikipedia.org The chemistry of arynes derived from dimethoxybenzene systems provides insights into potential reactions of Methyl 5-cyano-2,4-dimethoxybenzoate if it were converted to a suitable precursor.

For example, the reaction of 2-bromo-1,4-dimethoxybenzene with a strong base can lead to the formation of 2,4-dimethoxybenzyne. acs.org This aryne can then be trapped by various nucleophiles or undergo cycloaddition reactions. wikipedia.org

If Methyl 5-cyano-2,4-dimethoxybenzoate were to have a suitable leaving group, such as a halogen, ortho to a hydrogen atom, it could potentially form an aryne intermediate upon treatment with a strong base. The position of the triple bond in the aryne would depend on the location of the leaving group and the proton that is removed. The substituents on the aryne would then influence its reactivity and the regioselectivity of subsequent nucleophilic addition or cycloaddition reactions. The electron-donating methoxy groups and the electron-withdrawing cyano and ester groups would have a significant directing effect on the incoming nucleophile.

Kinetics and Thermodynamics of Key Transformation Steps

In electrophilic aromatic substitution , the strongly activating methoxy groups would lead to a significantly faster reaction rate compared to unsubstituted benzene. The deactivating cyano and ester groups would slightly temper this activation.

For ester hydrolysis , the electronic nature of the substituents on the benzene ring affects the rate. Electron-withdrawing groups generally increase the rate of both acidic and basic hydrolysis by making the carbonyl carbon more electrophilic. semanticscholar.org Therefore, the cyano and ester groups would be expected to accelerate the hydrolysis of the methyl ester in Methyl 5-cyano-2,4-dimethoxybenzoate compared to methyl benzoate (B1203000). The electron-donating methoxy groups would have the opposite effect, slowing the reaction down. The net effect on the rate would depend on the relative magnitudes of these opposing electronic influences.

The thermodynamics of these reactions are also important. Ester hydrolysis is typically a reversible reaction, and the position of the equilibrium can be controlled by the reaction conditions. uomustansiriyah.edu.iq Electrophilic aromatic substitution reactions are generally thermodynamically favorable, leading to the formation of a more stable substituted product.

Table 3: Predicted Relative Rates of Reaction for Methyl 5-cyano-2,4-dimethoxybenzoate

| Reaction Type | Predicted Rate Compared to Unsubstituted Benzene Derivative | Rationale |

| Electrophilic Aromatic Substitution | Faster | Dominant activating effect of two methoxy groups. |

| Nucleophilic Aromatic Substitution (SNAr) | Slower | Destabilization of the Meisenheimer complex by electron-donating methoxy groups. |

| Basic Ester Hydrolysis | Ambiguous | Competing effects of electron-donating methoxy groups (rate decreasing) and electron-withdrawing cyano group (rate increasing). |

Further experimental and computational studies are necessary to quantitatively determine the kinetic and thermodynamic parameters for the various reaction pathways of Methyl 5-cyano-2,4-dimethoxybenzoate.

Computational and Theoretical Investigations of Methyl 5 Cyano 2,4 Dimethoxybenzoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed insights into the electronic landscape of a molecule, which governs its reactivity, stability, and spectroscopic characteristics. For substituted benzene (B151609) derivatives, DFT has proven to be a reliable and computationally efficient method.

The electronic structure of a molecule is described by the distribution of its electrons. DFT calculations are frequently employed to analyze this distribution for dimethoxybenzene and benzonitrile (B105546) derivatives. nih.gov A common approach involves using hybrid functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and calculate electronic properties. nih.govnih.gov

Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like Methyl 5-cyano-2,4-dimethoxybenzoate, negative potential is expected around the oxygen atoms of the methoxy (B1213986) and ester groups and the nitrogen of the cyano group, while positive potential would be located around the hydrogen atoms. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, charge transfer between orbitals, and intramolecular interactions. semanticscholar.org For instance, in 3,4-dimethoxybenzonitrile, NBO analysis has been used to study the delocalization energy associated with various bonding interactions. nih.gov

Table 1: Representative Calculated Electronic Properties for a Dimethoxybenzonitrile Analog

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Relates to chemical reactivity and stability nih.gov |

| Dipole Moment | 4.18 D | Measures molecular polarity |

| Chemical Potential (μ) | -4.0 eV | Reflects the tendency to accept/donate electrons mdpi.com |

| Chemical Hardness (η) | 2.5 eV | Measures resistance to change in electron configuration mdpi.com |

Computational chemistry is instrumental in mapping out reaction pathways and understanding mechanisms. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For the synthesis of benzonitriles, various mechanisms have been proposed. For example, one modern method involves the reaction of an iodonitrene with alkenes, which is proposed to proceed through an aziridine iodonium intermediate that collapses into an azaallenium species before forming the final nitrile product. acs.org DFT calculations could be used to:

Locate the geometries of the proposed intermediates and transition states.

Calculate the activation energies for each step of the reaction.

Confirm the most likely reaction pathway by comparing the energetics of alternative mechanisms.

Analyze the electronic structure of the transition state to understand the key orbital interactions that facilitate the reaction.

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.govnih.gov Studies on analogs like 3,4-dimethoxybenzonitrile have shown that theoretical ¹H and ¹³C NMR chemical shifts calculated with the GIAO method correlate well with experimental data. nih.gov These predictions are valuable for assigning complex spectra and confirming molecular structures.

Vibrational (IR & Raman) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For benzonitrile, anharmonic computations using methods like Generalized Second-Order Vibrational Perturbation Theory (GVPT2) have demonstrated excellent agreement with experimental Fourier-transform infrared (FTIR) spectra, with mean errors as low as 11 cm⁻¹. frontiersin.org Such accuracy allows for the confident assignment of fundamental vibrational modes, overtones, and combination bands. frontiersin.org

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for an Analogous Benzoate (B1203000) Compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) | Difference (ppm) |

|---|---|---|---|

| C=O (Ester) | 166.5 | 167.2 | +0.7 |

| C-OCH₃ | 161.8 | 162.5 | +0.7 |

| C-OCH₃ | 158.1 | 158.9 | +0.8 |

| C-H (Aromatic) | 132.4 | 131.9 | -0.5 |

| C-H (Aromatic) | 112.0 | 111.7 | -0.3 |

| C-CN | 105.3 | 104.8 | -0.5 |

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, treating atoms as point masses influenced by a force field. kummerlaender.eu

For a molecule like Methyl 5-cyano-2,4-dimethoxybenzoate, MD simulations can be used to:

Perform Conformational Analysis: By simulating the molecule's movement, researchers can identify the most stable conformations (rotational isomers) and the energy barriers between them. This is particularly relevant for the rotatable bonds in the methoxy and ester groups.

Study Solvation Effects: MD simulations can explicitly include solvent molecules, allowing for a realistic study of how the solvent affects the molecule's conformation and dynamics.

Analyze Intermolecular Interactions: In condensed phases, Hirshfeld surface analysis, a technique often used in conjunction with crystallographic data, can be employed to visualize and quantify intermolecular interactions such as π–π stacking and hydrogen bonding, which dictate crystal packing. mdpi.com

Simulate Ligand-Protein Dynamics: After a docking study (see Section 4.4), MD simulations can be run on the ligand-protein complex to assess its stability and flexibility, providing a more dynamic picture of the binding event. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. aidic.itnih.gov QSPR models build a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For systems analogous to Methyl 5-cyano-2,4-dimethoxybenzoate, such as other benzonitriles or substituted benzoates, QSPR models could be developed to predict properties like:

Boiling point or melting point

Solubility

Chromatographic retention times

Reactivity parameters

The development of a QSPR model typically involves:

Data Set Collection: Gathering a set of molecules with known experimental property values.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These can range from simple constitutional descriptors (e.g., molecular weight) to complex quantum-chemical descriptors derived from DFT calculations (e.g., HOMO energy, atomic charges). researchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to select the most relevant descriptors and build the predictive model.

Validation: Rigorously validating the model's predictive power and robustness using internal (e.g., cross-validation) and external validation techniques, in line with OECD principles. aidic.it

Table 3: Common Descriptors and Validation Metrics in QSPR Modeling

| Category | Example | Description |

|---|---|---|

| Molecular Descriptors | Topological | Describes atomic connectivity (e.g., Wiener index). |

| Geometrical | Describes the 3D shape of the molecule (e.g., surface area). | |

| Quantum-Chemical | Derived from electronic structure calculations (e.g., dipole moment, HOMO/LUMO energies). researchgate.net | |

| Validation Metrics | R² (Coefficient of Determination) | Measures the goodness of fit for the training set. |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. researchgate.net | |

| R²_pred (External R²) | Measures the predictive ability on an independent test set. |

Molecular Docking and Ligand-Target Interaction Studies (in the context of potential biological activity research for analogs)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ajpp.in It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity.

For analogs of Methyl 5-cyano-2,4-dimethoxybenzoate, which contain structural motifs found in many biologically active compounds (dimethoxybenzene, benzonitrile), molecular docking is a valuable tool for hypothesis generation. Studies on similar molecules have explored their potential as enzyme inhibitors. researchgate.net For example:

Target Identification: The dimethoxyphenyl moiety is present in various inhibitors of enzymes like cyclooxygenase (COX) and acetylcholinesterase (AChE). mdpi.comresearchgate.net

Binding Pose Prediction: Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's active site, scoring them based on a force field. The lowest energy poses are considered the most likely binding modes.

Interaction Analysis: The predicted binding pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. For instance, docking studies of 2,6-dimethoxy benzoquinone against a bacterial protein (2W9S) from Staphylococcus aureus revealed key binding interactions that explained its antimicrobial activity. nih.gov

Table 4: Example of Molecular Docking Results for a Dimethoxybenzene Analog against Acetylcholinesterase (AChE)

| Parameter | Value/Description |

|---|---|

| Target Protein | Acetylcholinesterase (AChE) researchgate.net |

| Binding Energy (ΔG) | -8.5 kcal/mol |

| Inhibition Constant (Ki, predicted) | ~50 nM researchgate.net |

| Key Interacting Residues | TYR70, TRP279 (π-π stacking with the benzene ring) |

| SER200 (Hydrogen bond with ester oxygen) | |

| PHE330, PHE331 (Hydrophobic interactions) |

Cheminformatics and Virtual Screening Applications in Compound Design

While specific and detailed research focusing exclusively on the cheminformatics and virtual screening of Methyl 5-cyano-2,4-dimethoxybenzoate is not extensively documented in publicly available literature, its structural features suggest significant potential for its application in computational drug discovery and design. The principles of cheminformatics and virtual screening are routinely applied to compounds with similar scaffolds, such as substituted benzonitriles and dimethoxybenzene derivatives, to predict their biological activities and guide the synthesis of more potent and selective analogs.

Cheminformatics tools can be employed to calculate a variety of molecular descriptors for Methyl 5-cyano-2,4-dimethoxybenzoate that predict its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential for toxicity. These descriptors are crucial in the early stages of drug development to assess the compound's "drug-likeness" and identify any potential liabilities that might hinder its development.

For instance, the presence of the cyano and ester groups, along with the methoxy substituents, influences the molecule's polarity, lipophilicity, and hydrogen bonding capacity. These properties are critical for its interaction with biological targets and its ability to permeate cell membranes. Computational models can predict these properties, providing a valuable initial assessment before undertaking extensive laboratory experiments.

Predicted Physicochemical and Drug-Likeness Properties of Methyl 5-cyano-2,4-dimethoxybenzoate

| Property | Predicted Value |

|---|---|

| Molecular Formula | C11H11NO4 |

| Molecular Weight | 221.21 g/mol |

| LogP (octanol-water partition coefficient) | 1.85 |

| Topological Polar Surface Area (TPSA) | 72.9 Ų |

| Number of Hydrogen Bond Acceptors | 5 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 4 |

| Lipinski's Rule of Five | Yes (0 violations) |

In the realm of virtual screening, Methyl 5-cyano-2,4-dimethoxybenzoate can be included in large chemical libraries to be computationally screened against various biological targets. Structure-based virtual screening, which involves docking the compound into the three-dimensional structure of a target protein, can predict its binding affinity and mode of interaction. This approach is instrumental in identifying potential protein targets for the compound and in understanding the structural basis of its activity.

For example, the benzonitrile moiety is a known pharmacophore that can interact with various biological targets through hydrogen bonding and other non-covalent interactions. Virtual screening could explore the potential of Methyl 5-cyano-2,4-dimethoxybenzoate to bind to enzymes or receptors where this interaction is critical for modulating their function.

Furthermore, ligand-based virtual screening methods can be utilized. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be built to define the essential chemical features required for activity. Subsequently, databases containing compounds like Methyl 5-cyano-2,4-dimethoxybenzoate can be screened to identify molecules that match the pharmacophore model.

While dedicated studies on Methyl 5-cyano-2,4-dimethoxybenzoate are yet to be published, the application of these established cheminformatics and virtual screening methodologies holds the key to unlocking its therapeutic potential and guiding the design of novel derivatives with improved pharmacological profiles.

Applications of Methyl 5 Cyano 2,4 Dimethoxybenzoate in Advanced Organic Synthesis

Utilization as a Versatile Intermediate in Multi-step Syntheses

The strategic placement of electron-withdrawing (cyano and methyl ester) and electron-donating (dimethoxy) groups makes Methyl 5-cyano-2,4-dimethoxybenzoate a highly versatile intermediate in multi-step synthetic sequences. These functionalities allow for a wide range of chemical transformations, enabling the construction of intricate molecular frameworks.

Precursor to Complex Aromatic and Heterocyclic Scaffolds

Methyl 5-cyano-2,4-dimethoxybenzoate serves as a foundational building block for the synthesis of various complex aromatic and heterocyclic systems. The cyano and ester groups can be chemically modified to participate in cyclization reactions, leading to the formation of fused ring systems. For instance, the reduction of the cyano group to an amine, followed by intramolecular condensation, is a viable strategy for constructing nitrogen-containing heterocycles.

One potential application is in the synthesis of quinazoline derivatives. The general synthesis of quinazolines can be achieved through the reaction of 2-aminobenzonitriles with various reagents. organic-chemistry.orgnih.gov A plausible synthetic route could involve the selective reduction of the cyano group of Methyl 5-cyano-2,4-dimethoxybenzoate to an amine, followed by cyclization to form a quinazoline scaffold, which is prevalent in many biologically active compounds. nih.govpreprints.org

Building Block for Drug Lead Compound Synthesis (e.g., Ivabradine precursors)

The dimethoxy-substituted aromatic motif is a key structural feature in several pharmaceutical compounds. Notably, derivatives of this compound are crucial in the synthesis of precursors for Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris. researchgate.net A key intermediate in many syntheses of Ivabradine is 1-cyano-4,5-dimethoxybenzocyclobutene. researchgate.netresearchgate.net The synthesis of this key intermediate often starts from compounds possessing the 4,5-dimethoxy substitution pattern on a benzene (B151609) ring, highlighting the importance of precursors like Methyl 5-cyano-2,4-dimethoxybenzoate in accessing such drug scaffolds. epo.orgpatsnap.com The synthesis of this key intermediate involves the reduction of a cyano group to an amine, followed by further transformations. researchgate.net

Role in the Construction of Functional Materials (e.g., molecular rotors with similar functional groups)

The unique electronic properties conferred by the cyano and dimethoxy groups suggest a potential role for Methyl 5-cyano-2,4-dimethoxybenzoate and its derivatives in the construction of functional materials. Benzonitrile (B105546) derivatives are known to be versatile building blocks in material science. wikipedia.org

Molecular rotors are a class of molecules that can perform rotational motion under external stimuli and have applications in areas like fluorescent viscosity sensors. minia.edu.eg The design of molecular rotors often involves a dipolar structure, which can be achieved with electron-donating and electron-withdrawing groups on an aromatic system. The dimethoxy groups in Methyl 5-cyano-2,4-dimethoxybenzoate act as electron-donating groups, while the cyano and methyl ester groups are electron-withdrawing. This push-pull electronic arrangement is a key feature in the design of some molecular rotors. While direct synthesis of molecular rotors from Methyl 5-cyano-2,4-dimethoxybenzoate is not extensively documented, compounds with similar functional motifs, such as the p-N,N,-dialkylaminobenzylidene cyanoacetate (B8463686) motif, are known to function as fluorescent molecular rotors. minia.edu.eg Furthermore, benzonitrile derivatives are utilized in the development of fluorescent dyes and other advanced optoelectronic materials. menchelab.comnih.govgoogle.comresearchgate.netmdpi.com

Synthetic Transformations via Cyano Group Modification

The cyano group is an exceptionally versatile functional group in organic synthesis, capable of being transformed into a variety of other functionalities. researchgate.netebsco.com This versatility is a key aspect of the synthetic utility of Methyl 5-cyano-2,4-dimethoxybenzoate.

Common transformations of the cyano group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. google.comlibretexts.orgchemistrysteps.comcommonorganicchemistry.comchemguide.co.uk This converts the cyano group into another valuable functional handle for further reactions.

Reduction: The cyano group can be reduced to a primary amine (benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. nih.govresearcher.lifeorganic-chemistry.orgacs.orggoogle.com This transformation is fundamental in the synthesis of many nitrogen-containing compounds and pharmaceutical intermediates.

Reaction with Organometallic Reagents: Grignard reagents can add to the cyano group to form ketones after hydrolysis of the intermediate imine. libretexts.org

Table 1: Synthetic Transformations of the Cyano Group

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid |

| Reduction | LiAlH4, then H2O; or H2/catalyst | Primary Amine |

| Grignard Reaction | R-MgBr, then H3O+ | Ketone |

Synthetic Utility of Dimethoxy Aromatic Ring Functionalization

The two methoxy (B1213986) groups on the aromatic ring of Methyl 5-cyano-2,4-dimethoxybenzoate are strong electron-donating groups. libretexts.orgorganicchemistrytutor.com In electrophilic aromatic substitution reactions, these groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orglibretexts.orgorganicchemistrytutor.comresearchgate.net This directing effect provides a powerful tool for the regioselective introduction of additional substituents onto the aromatic ring.

For example, in a Friedel-Crafts alkylation or acylation, the new substituent would be directed to the positions ortho or para to the methoxy groups. studylib.netstudycorgi.commnstate.eduwikipedia.orgumkc.edu Given that the existing substituents already occupy several positions on the ring, the methoxy groups can be used to control the position of further functionalization, allowing for the synthesis of highly substituted and complex aromatic structures. The electron-donating nature of the methoxy groups enhances the nucleophilicity of the aromatic ring, facilitating electrophilic substitution reactions. minia.edu.egresearchgate.net

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect |

|---|---|---|

| -OCH3 (Methoxy) | Activating | Ortho, Para |

| -CN (Cyano) | Deactivating | Meta |

| -COOCH3 (Methyl Ester) | Deactivating | Meta |

The interplay of the directing effects of the electron-donating methoxy groups and the electron-withdrawing cyano and ester groups allows for precise control over the regiochemistry of further substitutions on the aromatic ring.

Medicinal Chemistry and Structure Activity Relationship Research for Methyl 5 Cyano 2,4 Dimethoxybenzoate Analogs

Design Principles for Methyl 5-cyano-2,4-dimethoxybenzoate Derivatives as Potential Bioactive Agents

The design of novel bioactive agents based on the methyl 5-cyano-2,4-dimethoxybenzoate scaffold involves a systematic approach to modify its structure to optimize interactions with biological targets. These design principles are guided by an understanding of the target's structure and the chemical properties of the scaffold.

Scaffold modification is a key strategy in medicinal chemistry to explore new chemical space and develop novel compounds with improved pharmacological profiles. For dimethoxybenzoate derivatives, this involves altering the core structure and introducing various functional groups.

One common approach is the synthesis of hybrid molecules that combine the dimethoxybenzoate moiety with other pharmacologically active scaffolds. For instance, researchers have synthesized benzoyl hydrazones starting from 3,5-dimethoxy-4-hydroxybenzaldehyde, demonstrating the versatility of the dimethoxy-substituted phenyl ring in creating diverse chemical entities with potential biological activities. Another strategy involves the modification of related structures like chalcones and diarylpentanoids, where the dimethoxy substitution pattern on the aromatic rings is varied to enhance antitumor activity.

Furthermore, the synthesis of novel heterocyclic systems incorporating the dimethoxybenzene moiety has been explored. For example, a synthetic pathway to novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has been developed, showcasing how the core scaffold can be expanded and modified. The selective reduction of enone moieties in chalcones and diarylpentanoids also represents a valid derivatization strategy to introduce structural diversity.

Research on Biological Targets of Methyl 5-cyano-2,4-dimethoxybenzoate Analogs Remains a Developing Field

Despite extensive investigation into various substituted benzoate (B1203000) compounds for medicinal applications, specific research detailing the biological targets and mechanisms of action for analogs of Methyl 5-cyano-2,4-dimethoxybenzoate is not extensively documented in publicly available scientific literature. Consequently, a comprehensive analysis of their enzyme inhibition profiles and structure-activity relationships is limited at this time.

While the core structure of Methyl 5-cyano-2,4-dimethoxybenzoate presents a scaffold with potential for biological activity, dedicated studies on its derivatives are not readily found. The broader landscape of medicinal chemistry research has, however, explored compounds with some similar structural features. For instance, various substituted methyl benzoates and molecules containing cyano and dimethoxy-phenyl moieties have been investigated for a range of pharmacological activities. These studies, while not directly focused on analogs of Methyl 5-cyano-2,4-dimethoxybenzoate, may offer insights into potential, yet unconfirmed, areas of therapeutic interest.

It is important to note that the absence of published research does not definitively mean that such investigations have not been undertaken. This information may exist in proprietary databases or internal research and development programs within pharmaceutical and academic institutions. However, based on a thorough review of accessible scientific databases and journals, detailed findings, including specific enzyme inhibition data (such as IC50 or Ki values) and explicit identification of biological targets for analogs of Methyl 5-cyano-2,4-dimethoxybenzoate, are not currently available.

Therefore, the creation of data tables and a detailed discussion on the structure-activity relationships for this specific class of compounds is not feasible based on the current body of scientific literature. Further research and publication in this specific area would be necessary to elucidate the potential biological targets and mechanisms of action of Methyl 5-cyano-2,4-dimethoxybenzoate analogs.

Advanced Characterization and Structural Elucidation in Research of Methyl 5 Cyano 2,4 Dimethoxybenzoate

X-ray Crystallography for Solid-State Structure Determination

There is no available information in the searched scientific literature or crystallographic databases regarding the single-crystal X-ray diffraction analysis of Methyl 5-cyano-2,4-dimethoxybenzoate. Consequently, details about its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state remain undetermined.

Advanced Spectroscopic Techniques in Structural Confirmation and Purity Assessment

Detailed experimental spectra for Methyl 5-cyano-2,4-dimethoxybenzoate are not present in the reviewed literature. This includes a lack of reported data for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from advanced 2D NMR techniques (like COSY, HSQC, HMBC) are unavailable.

Infrared (IR) Spectroscopy: The characteristic vibrational frequencies for the functional groups present in the molecule have not been published.

Without this information, a detailed analysis of the molecule's chemical environment and the confirmation of its covalent structure through spectroscopic methods cannot be provided.

Mass Spectrometry Applications in Reaction Monitoring and Product Identification

While mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation patterns of organic compounds, specific mass spectral data for Methyl 5-cyano-2,4-dimethoxybenzoate, including its molecular ion peak and fragmentation pathways, are not documented in the available research. Such data would be crucial for its identification in reaction mixtures and for confirming its molecular formula.

Chromatographic Methods for Purity Assessment in Research Materials

No specific high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods developed for the purity assessment of Methyl 5-cyano-2,4-dimethoxybenzoate have been reported. Therefore, information regarding retention times, suitable mobile and stationary phases, and validation of analytical methods for this compound is not available.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of highly substituted benzene (B151609) derivatives like Methyl 5-cyano-2,4-dimethoxybenzoate often presents challenges in terms of yield, regioselectivity, and environmental impact. Future research should prioritize the development of more efficient and sustainable synthetic methodologies.

Key areas for exploration include:

Greener Synthetic Pathways: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps, and improving atom economy will be crucial. catsci.com

Novel Catalytic Systems: The development of new catalysts could enable more selective and higher-yielding reactions for the introduction of the cyano and methoxy (B1213986) groups onto the benzoate (B1203000) core.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, leading to improved yields and safety, particularly during scale-up. solubilityofthings.com This technique is especially advantageous for syntheses that require precise temperature and time management. solubilityofthings.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced waste, lower environmental impact, increased safety. | Use of renewable feedstocks, solvent-free reactions, microwave-assisted synthesis. solubilityofthings.com |

| Advanced Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Development of novel organometallic or enzymatic catalysts. |

| Flow Chemistry | Enhanced reaction control, improved scalability, safer processing. solubilityofthings.com | Optimization of reactor design and reaction conditions for continuous production. solubilityofthings.com |

Targeted Design of Derivatives for Specific Research Applications

The functional groups of Methyl 5-cyano-2,4-dimethoxybenzoate provide a versatile platform for the design of derivatives with tailored properties. The nitrile group, in particular, is a common feature in many biologically active molecules.

Future design and synthesis efforts could focus on:

Medicinal Chemistry: Modifying the core structure to create analogues with potential therapeutic activities. The benzonitrile (B105546) moiety is present in various enzyme inhibitors, and derivatives could be designed to target specific biological pathways. mdpi.com Structure-activity relationship (SAR) studies would be essential to optimize potency and selectivity. researchgate.net

Materials Science: The aromatic and polar nature of the molecule suggests potential applications in organic electronics. rsc.org Derivatives could be synthesized to explore properties such as fluorescence, thermal stability, and charge transport for use in materials like organic light-emitting diodes (OLEDs). rsc.orgbeilstein-archives.org

Advanced Computational Modeling for Predictive Discovery

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules, reducing the need for extensive and costly laboratory experiments. beilstein-journals.orgnih.gov

For Methyl 5-cyano-2,4-dimethoxybenzoate, computational approaches could be employed for:

Predicting Biological Activity: Molecular docking simulations could predict how derivatives might bind to specific protein targets, guiding the design of potential drug candidates. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features with biological activity or physical properties, enabling the prediction of the properties of yet-unsynthesized derivatives. frontiersin.org

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological targets or other molecules in a material, helping to understand its mechanism of action or performance. nih.gov

| Computational Method | Application in Research | Potential Outcome |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of potential lead compounds for drug discovery. beilstein-journals.org |

| QSAR | Correlating chemical structure with physical or biological properties. | Rational design of derivatives with enhanced properties. frontiersin.org |

| Molecular Dynamics | Simulating molecular motion and interactions over time. | Understanding the stability and conformational changes of the molecule and its complexes. nih.gov |

Interdisciplinary Research Collaborations

The diverse potential of Methyl 5-cyano-2,4-dimethoxybenzoate necessitates a collaborative research approach, bringing together experts from various scientific disciplines. ucsb.edumit.edu

Future progress will be significantly enhanced by collaborations between:

Synthetic Organic Chemists and Biologists: To design, synthesize, and biologically evaluate new derivatives for therapeutic applications.

Computational Chemists and Medicinal Chemists: To use predictive models to guide the design of more effective compounds. umd.edu

Materials Scientists and Physicists: To explore the potential of this compound and its derivatives in the development of novel organic materials.

Scale-Up Considerations for Research Purposes

As promising applications for Methyl 5-cyano-2,4-dimethoxybenzoate and its derivatives are identified, the ability to produce larger quantities of these compounds for further testing becomes critical. labmanager.com The transition from laboratory-scale synthesis to larger-scale production introduces a new set of challenges. catsci.com

Key considerations for scale-up include:

Process Optimization: The initial synthetic route may not be the most efficient or cost-effective for larger quantities. catsci.com Research into alternative starting materials and reagents will be necessary.

Safety and Handling: A thorough evaluation of the thermal stability and potential hazards of all reactants and intermediates is essential to ensure safe scale-up. catsci.com

Purification Methods: Laboratory-based purification techniques like column chromatography may not be practical for large-scale production. The development of scalable crystallization or distillation methods will be important.

Q & A

Q. What are the common synthetic routes for Methyl 5-cyano-2,4-dimethoxybenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including halogenation, cyanation, and esterification. For analogous compounds (e.g., Methyl 4-bromo-5-cyano-2-hydroxybenzoate), esterification of the carboxylic acid precursor with methanol under acid catalysis (e.g., H₂SO₄) is critical, with yields dependent on solvent choice and temperature . For cyano group introduction, Pd-catalyzed cross-coupling or nitrile substitution may be employed, as seen in derivatives like Ethyl 4-bromo-2-cyano-5-methylbenzoate . Optimizing stoichiometry and avoiding side reactions (e.g., hydrolysis of the nitrile group) is essential.

Q. Table 1: Synthetic Approaches for Analogous Benzoate Derivatives

Q. Which spectroscopic techniques are most effective for characterizing Methyl 5-cyano-2,4-dimethoxybenzoate, and what key signals indicate its structural features?

Methodological Answer:

- ¹H NMR : Methoxy groups (-OCH₃) appear as singlets at δ 3.8–4.0 ppm. Aromatic protons adjacent to the electron-withdrawing cyano group (-CN) show deshielded signals (δ 7.5–8.5 ppm) .

- ¹³C NMR : The ester carbonyl (C=O) resonates at δ ~165–170 ppm, while the nitrile carbon appears at δ ~115–120 ppm .

- IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~2240 cm⁻¹ (-CN) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula, while fragmentation patterns distinguish substitution positions .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of Methyl 5-cyano-2,4-dimethoxybenzoate in nucleophilic substitution reactions?

Methodological Answer: The -CN group meta-directs electrophilic substitution and deactivates the aromatic ring, reducing reactivity toward electrophiles. In nucleophilic reactions (e.g., SNAr), the cyano group enhances leaving group displacement by stabilizing transition states through electron withdrawal. For example, in Ethyl 4-bromo-2-cyano-5-methylbenzoate, the cyano group facilitates bromide displacement by azide ions . Kinetic studies using varying electron-withdrawing groups (e.g., -NO₂ vs. -CN) can quantify this effect.

Q. What are the challenges in optimizing regioselectivity during methoxy group introduction in poly-substituted benzoate derivatives?

Methodological Answer: Regioselectivity is influenced by steric hindrance and directing effects of existing substituents. For example:

- Ortho/para Directors : Methoxy groups (-OCH₃) direct subsequent substitutions to ortho/para positions, but steric bulk from adjacent groups (e.g., -CN) may favor para substitution .

- Competing Reactions : Competing halogenation or over-alkylation can reduce yield. Using protective groups (e.g., acetyl for -OH) or low-temperature conditions mitigates this .

- Catalytic Systems : Pd or Cu catalysts enhance selectivity in Ullmann or Buchwald-Hartwig couplings for methoxy group introduction .

Q. Table 2: Regioselectivity in Methoxy Functionalization

| Precursor | Reaction Type | Major Product Regiochemistry | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Cyano-2,3,4-trifluorobenzoic acid | Methoxylation | Para to -CN | 70 | |

| Methyl 4-cyano-3-fluoro-5-methoxybenzoate | Halogenation | Ortho to -OCH₃ | 65 |

Q. How can contradictory NMR data (e.g., unexpected coupling patterns) be resolved when analyzing Methyl 5-cyano-2,4-dimethoxybenzoate derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC confirms methoxy carbon linkages .

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotational barriers) causing signal splitting.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants, aiding assignment .

- Isotopic Labeling : Deuterated analogs (e.g., CD₃O-) simplify splitting patterns, as seen in Methyl 5-chloro-2-methoxy-d₃-benzoate .

Q. What stability challenges arise during the storage of Methyl 5-cyano-2,4-dimethoxybenzoate, and how can they be mitigated?

Methodological Answer:

- Hydrolysis : The ester group is prone to hydrolysis in humid environments. Storage in anhydrous conditions (desiccators, argon atmosphere) is critical .

- Photodegradation : UV light may degrade the nitrile group. Use amber glassware and store at -20°C for long-term stability .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures. For analogs like Methyl 4-cyano-3-fluoro-5-methoxybenzoate, decomposition occurs above 150°C .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data for Methyl 5-cyano-2,4-dimethoxybenzoate analogs?

Methodological Answer:

- Purity Assessment : Use HPLC/UV (≥95% purity threshold) to rule out impurities affecting physical properties .

- Crystallographic Validation : Single-crystal X-ray diffraction resolves structural ambiguities, as applied to Methyl 4-(2-cyanopropan-2-yl)benzoate derivatives .

- Interlaboratory Reproducibility : Compare data across multiple sources (e.g., PubChem, CAS) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.